{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride
Description
{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride is a substituted phenethylamine derivative characterized by a 3-methoxyphenyl group attached to a phenyl-ethyl backbone, with a primary amine functional group protonated as a hydrochloride salt. The methoxy group at the 3-position likely influences electronic and steric properties, modulating solubility, bioavailability, and binding affinity to biological targets like G protein-coupled receptors (GPCRs) or enzymes .
Properties
IUPAC Name |
2-[2-(3-methoxyphenyl)ethyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16;/h2-8,11H,9-10,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEWQKXSRLZCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662989 | |
| Record name | 2-[2-(3-Methoxyphenyl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185296-17-6 | |
| Record name | Benzenamine, 2-[2-(3-methoxyphenyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185296-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(3-Methoxyphenyl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride typically involves multiple steps. One common method starts with salicylaldehyde, which undergoes benzyl protection, deoxidization, and chlorination to form 2-benzyloxy-benzyl chloride. This intermediate is then subjected to an Arbuzov reaction to yield [2-(benzyloxy)phenyl]methyl diethyl phosphonate. A Witting-Hommer reaction is used to obtain 1-benzyloxy-2-[2-(3-methoxyphenyl)ethylene]benzene, which is finally hydrogenated catalytically to produce {2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of a nitro group results in the formation of an amine.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : {2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride serves as an important intermediate in the synthesis of complex organic molecules and natural products. Its unique structure allows for the development of new synthetic pathways and methodologies.
Biology
- Neurotransmitter System Interaction : Preliminary studies indicate that this compound may influence neurotransmitter systems, particularly in the context of neurological research. Its structural similarity to other phenethylamines suggests potential interactions with dopamine and serotonin receptors, which are crucial for various neurological functions .
Medicine
- Therapeutic Potential : Ongoing research is investigating the compound's efficacy as a therapeutic agent for conditions such as:
- Neurological disorders
- Hypertension
- Ischemic heart disease
- Chronic thromboangiitis obliterans
Clinical studies have suggested that related compounds can lower blood pressure and enhance blood flow, indicating a possible role in treating cardiovascular conditions .
Case Studies
Mechanism of Action
The mechanism of action of {2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism depends on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Molecular Weight: The triazine derivative (Compound 14, ) has a significantly higher molecular weight (478.96 g/mol) due to the triazine core and indole substituent, whereas simpler phenethylamine analogs (e.g., QC-1086) are lighter (~200–300 g/mol).
Electronic and Steric Effects: The 3-methoxy group in the target compound and QC-1086 provides electron-donating resonance effects, which may stabilize charge interactions in receptor binding. In contrast, 3-chloro or 4-fluoro substituents (e.g., , compounds 8 and 12) introduce electron-withdrawing effects, altering binding kinetics .
Biological Activity
Overview
{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride, a member of the phenethylamine class, is gaining attention for its potential biological activities, particularly concerning neurotransmitter systems and therapeutic applications in neurological disorders. This compound features a methoxy group that significantly influences its chemical behavior and biological interactions.
The structural formula of this compound is characterized by a phenethylamine backbone with a methoxy substitution on one of the phenyl rings. This modification is crucial for its biological activity, as it alters the compound's lipophilicity and interaction with biological targets.
Neurotransmitter Interaction
Research indicates that this compound may interact with various neurotransmitter systems. Preliminary studies suggest its potential role as a modulator of serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions. The compound's ability to influence these systems positions it as a candidate for further exploration in treating mood disorders and neurodegenerative diseases.
Antioxidant Activity
The antioxidant properties of similar phenethylamine derivatives have been documented, suggesting that this compound may exhibit comparable effects. Compounds with methoxy groups often demonstrate significant free radical scavenging capabilities, which can protect cells from oxidative stress . This property is particularly relevant in the context of neuroprotection.
Case Studies
- Neuroprotective Effects : A study focusing on phenethylamines highlighted their neuroprotective potential against oxidative stress-induced neuronal damage. The findings indicated that compounds with similar structures could reduce apoptosis in neuronal cells, suggesting that this compound may share these protective effects .
- Anticancer Activity : In vitro studies have shown that related compounds exhibit antiproliferative effects on cancer cell lines such as HeLa cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression, warranting further investigation into the anticancer potential of this compound .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
